molecular formula C20H17N3O2S B1230106 7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone

7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone

Cat. No.: B1230106
M. Wt: 363.4 g/mol
InChI Key: OJDHOYJFMJIZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone is a member of quinolines.

Scientific Research Applications

Anticoagulant Properties

  • Anticoagulant Activity via Blood Coagulation Factor Inhibition: Some compounds, including variants of 7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone, have shown inhibitory activity against blood coagulation factors Xa and XIa. This suggests potential anticoagulant applications (Potapov et al., 2021).

Anticancer and Antimicrobial Properties

  • Anticancer Activity: Novel compounds structurally similar to this compound have exhibited significant anticancer activity, particularly against breast cancer and hepatocellular carcinoma cells (Bolakatti et al., 2020).
  • Antimicrobial Activity: Synthesized derivatives have shown promising results in screening for antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (El-Gazzar et al., 2008).

Analgesic and Anti-inflammatory Applications

  • Analgesic and Anti-inflammatory Effects: Derivatives of the compound have displayed significant analgesic and anti-inflammatory activities, suggesting potential for use in pain management and inflammation treatment (Rajanarendar et al., 2012).

Platelet Aggregation Inhibition

  • Inhibition of Platelet Aggregation: Some derivatives are effective in inhibiting platelet aggregation, which could be beneficial in preventing thrombosis or treating cardiovascular diseases (Meanwell et al., 1991).

Enzyme Inhibition

  • Inhibition of Acetylcholine Esterase: Certain synthesized derivatives have shown high inhibitory potential against acetylcholine esterase, an enzyme crucial in neurotransmission, which can have implications in treating neurodegenerative diseases (Ustalar & Yılmaz, 2017).

Phosphodiesterase Inhibition

  • Dual Phosphodiesterase Inhibition: Research indicates dual PDE3/4 inhibitory activity, which is significant for treating respiratory and inflammatory disorders (Ochiai et al., 2012).

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H17N3O2S/c24-16-9-14-6-5-13-3-1-2-4-17(13)19(14)22(12-16)11-15-10-18(25)23-7-8-26-20(23)21-15/h1-8,10,16,24H,9,11-12H2

InChI Key

OJDHOYJFMJIZCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C2=C1C=CC3=CC=CC=C32)CC4=CC(=O)N5C=CSC5=N4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 2
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 3
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 4
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 5
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone
Reactant of Route 6
7-[(3-hydroxy-3,4-dihydro-2H-benzo[h]quinolin-1-yl)methyl]-5-thiazolo[3,2-a]pyrimidinone

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